5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran
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Overview
Description
5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran is a deuterium-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.
Scientific Research Applications
5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is used in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: It is employed in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Target of Action
Bromoethyl compounds are often used as alkylating agents in organic synthesis . They can react with a variety of biological targets, including proteins and nucleic acids, by substituting a hydrogen atom with an alkyl group .
Mode of Action
The bromine atom in “5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran” can be replaced by a nucleophile in a substitution reaction . This allows the compound to form covalent bonds with its biological targets, altering their structure and function .
Biochemical Pathways
Without specific information on “this compound”, it’s difficult to determine the exact biochemical pathways it affects. Alkylating agents can interfere with dna replication and transcription, potentially leading to cell death .
Pharmacokinetics
The compound’s solubility in organic solvents suggests it might be well-absorbed in the body. The presence of deuterium atoms could also affect its metabolic stability, as compounds containing deuterium are often metabolized more slowly than their non-deuterated counterparts .
Result of Action
If it acts as an alkylating agent, it could cause dna damage and disrupt cellular processes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of “this compound”. For example, its reactivity might be affected by the pH of its environment, and its stability could be influenced by temperature and light .
Preparation Methods
The synthesis of 5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dihydrobenzofuran and deuterated bromoethane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as dichloromethane or tetrahydrofuran. The reaction temperature and time are carefully monitored to ensure the desired product is obtained.
Industrial Production: On an industrial scale, the production of this compound may involve the use of large reactors and continuous flow processes to optimize yield and purity.
Chemical Reactions Analysis
5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by another nucleophile. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction Reactions: Reduction of this compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Comparison with Similar Compounds
5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran can be compared with other similar compounds, such as:
5-(2-Bromoethyl)-2,3-dihydrobenzofuran: The non-deuterated analogue of the compound, which has similar chemical properties but different isotopic composition.
5-(2-Chloroethyl-d4)-2,3-dihydrobenzofuran: A similar compound with a chlorine atom instead of a bromine atom, which may exhibit different reactivity and applications.
5-(2-Iodoethyl-d4)-2,3-dihydrobenzofuran: Another analogue with an iodine atom, which can be used in different types of chemical reactions and studies.
These comparisons highlight the uniqueness of this compound in terms of its isotopic labeling and specific applications in research and industry.
Properties
IUPAC Name |
5-(2-bromo-1,1,2,2-tetradeuterioethyl)-2,3-dihydro-1-benzofuran |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,7H,3-6H2/i3D2,5D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKZQRRYNCMSCB-JAJFWILCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC2=C(C=C1)OCC2)C([2H])([2H])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675726 |
Source
|
Record name | 5-[2-Bromo(~2~H_4_)ethyl]-2,3-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189652-25-2 |
Source
|
Record name | 5-[2-Bromo(~2~H_4_)ethyl]-2,3-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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